molecular formula C26H30ClNO2 B11085343 N-(4-chlorobenzyl)-3-(2-methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propan-1-amine

N-(4-chlorobenzyl)-3-(2-methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propan-1-amine

Cat. No.: B11085343
M. Wt: 424.0 g/mol
InChI Key: FKTHLJZZSTWDLH-UHFFFAOYSA-N
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Description

N-(4-CHLOROBENZYL)-N-[3-(4-ISOPROPOXYPHENYL)-3-(2-METHOXYPHENYL)PROPYL]AMINE is a complex organic compound that features a combination of aromatic rings and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROBENZYL)-N-[3-(4-ISOPROPOXYPHENYL)-3-(2-METHOXYPHENYL)PROPYL]AMINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Propyl Chain: Starting with a base compound, the propyl chain can be constructed through a series of alkylation reactions.

    Introduction of Aromatic Rings: The aromatic rings can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Functional Group Modifications: Chlorination, methoxylation, and isopropoxylation can be achieved through specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROBENZYL)-N-[3-(4-ISOPROPOXYPHENYL)-3-(2-METHOXYPHENYL)PROPYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce new functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis, it can be used to construct more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: The compound could be investigated for its pharmacological properties, such as binding to specific receptors or enzymes.

    Industry: It might be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-CHLOROBENZYL)-N-[3-(4-ISOPROPOXYPHENYL)-3-(2-METHOXYPHENYL)PROPYL]AMINE would depend on its specific application. For example, in a biological context, it might interact with molecular targets such as proteins or nucleic acids, affecting their function through binding or chemical modification. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLOROBENZYL)-N-[3-(4-METHOXYPHENYL)-3-(2-METHOXYPHENYL)PROPYL]AMINE
  • N-(4-CHLOROBENZYL)-N-[3-(4-ISOPROPOXYPHENYL)-3-(2-CHLOROPHENYL)PROPYL]AMINE
  • N-(4-METHYLBENZYL)-N-[3-(4-ISOPROPOXYPHENYL)-3-(2-METHOXYPHENYL)PROPYL]AMINE

Uniqueness

N-(4-CHLOROBENZYL)-N-[3-(4-ISOPROPOXYPHENYL)-3-(2-METHOXYPHENYL)PROPYL]AMINE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and physical properties. This uniqueness can be leveraged in designing molecules with tailored properties for specific applications.

Properties

Molecular Formula

C26H30ClNO2

Molecular Weight

424.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(2-methoxyphenyl)-3-(4-propan-2-yloxyphenyl)propan-1-amine

InChI

InChI=1S/C26H30ClNO2/c1-19(2)30-23-14-10-21(11-15-23)24(25-6-4-5-7-26(25)29-3)16-17-28-18-20-8-12-22(27)13-9-20/h4-15,19,24,28H,16-18H2,1-3H3

InChI Key

FKTHLJZZSTWDLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CCNCC2=CC=C(C=C2)Cl)C3=CC=CC=C3OC

Origin of Product

United States

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